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Compound of Interest

Compound Name: Butamifos

Cat. No.: B1668082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Butamifos, a chiral organophosphate, exhibits a dual mode of action, functioning as both a

selective herbicide and an insecticide. Its herbicidal efficacy stems from the inhibition of

microtubule formation, a critical process in plant cell division. Concurrently, its insecticidal

properties are attributed to the inhibition of acetylcholinesterase (AChE), an essential enzyme

in the nervous system of insects. This technical guide provides a comprehensive analysis of

the structure-activity relationships (SAR) of Butamifos, detailing the molecular features

governing its biological activities. The information presented herein is intended to support

researchers, scientists, and professionals in the fields of agrochemical and drug development

in the rational design of novel, more effective, and selective compounds.

Acetylcholinesterase (AChE) Inhibition: Structure-
Activity Relationship
The inhibition of acetylcholinesterase by organophosphorus compounds, including Butamifos,

is a well-established mechanism of insecticidal action. The general structure of Butamifos
consists of a central phosphorus atom bonded to an O-ethyl group, an O-(5-methyl-2-

nitrophenyl) group, a sulfur atom (thiono form), and a sec-butylamino group. Modifications to

these substituents can significantly impact the compound's ability to inhibit AChE.

While specific quantitative SAR data for a series of Butamifos analogs is not readily available

in the public domain, a study on structurally related phosphoramidothioates provides valuable
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insights into the key determinants of AChE inhibitory potency. The following table summarizes

the IC50 values for a series of synthesized phosphoramidothioate analogs against AChE.

Table 1: Acetylcholinesterase Inhibitory Activity of Phosphoramidothioate Analogs
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Compound R1 R2 R3 IC50 (mM) logP

1 CH3O CH3O CH3 3.38 -

2 CH3CH2O CH3O CH3 3.97 -

3 (CH3)2CHO CH3O CH3 4.75 -

4 CH3O CH3O CH3CH2 6.00 -

5 CH3CH2O CH3CH2O CH3 5.51 -

6 CH3O CH3S CH3 0.07 -

7 CH3CH2O CH3S CH3 0.23 -

8 (CH3)2CHO CH3S CH3 0.39 -

9 CH3O CH3S CH3CH2 0.55 -

10 CH3CH2O CH3CH2S CH3 0.51 -

Data

extracted

from a study

on

phosphorami

dothioate

pesticides.

The specific

structures are

of the general

formula (R1)

(R2)P(O)NH(

R3) or (R1)

(R2)P(S)NH(

R3). For the

purpose of

this guide,

the data

illustrates

general SAR
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principles for

this class of

compounds.

From the data in Table 1, several structure-activity relationships can be deduced:

Effect of the Thiono (P=S) vs. Oxono (P=O) Moiety: The provided data primarily focuses on

the oxono (P=O) and thiono/thio (P=S/P-S) forms of related phosphoramidates. Generally, in

organophosphate insecticides, the thiono (P=S) form is less active as an AChE inhibitor but

is often metabolically converted in vivo to the more potent oxono (P=O) analog. The

significantly lower IC50 values for compounds with a P-S bond (compounds 6-10) compared

to those with only P-O bonds suggest that the electronic and steric properties of the sulfur

atom play a crucial role in the interaction with the active site of AChE.

Influence of Alkoxy Groups (R1 and R2): The nature of the alkoxy groups attached to the

phosphorus atom influences the inhibitory activity. A comparison between compounds with

methoxy, ethoxy, and isopropoxy groups suggests that smaller alkoxy groups may be

favored for activity.

Impact of the N-Alkyl Group (R3): The size of the alkyl group on the nitrogen atom also

appears to affect the IC50 values, indicating a steric influence on the binding to the enzyme.

The lipophilicity (logP) of the compounds is another critical factor, as it governs the ability of the

molecule to penetrate the insect cuticle and reach the target site. A positive correlation between

lipophilicity and insecticidal activity is often observed within a certain range.

Experimental Protocol: Acetylcholinesterase Inhibition
Assay (Ellman's Method)
A widely used method to determine the in vitro inhibition of AChE is the colorimetric method

developed by Ellman.

Materials:

Acetylcholinesterase (AChE) enzyme solution
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Acetylthiocholine iodide (ATCI) substrate solution

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Phosphate buffer (pH 8.0)

Test compounds (Butamifos analogs) dissolved in a suitable solvent (e.g., DMSO)

96-well microplate reader

Procedure:

Prepare serial dilutions of the test compounds in the phosphate buffer.

In a 96-well plate, add 25 µL of each test compound dilution to the respective wells.

Add 50 µL of the AChE enzyme solution to each well and incubate at a controlled

temperature (e.g., 25°C) for a specific period (e.g., 15 minutes).

Add 50 µL of the DTNB solution to each well.

Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using

a microplate reader.

The rate of the reaction is determined by the change in absorbance over time.

Calculate the percentage of inhibition for each concentration of the test compound relative to

a control without the inhibitor.

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by

organophosphates like Butamifos, leading to the accumulation of acetylcholine and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1668082?utm_src=pdf-body
https://www.benchchem.com/product/b1668082?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


subsequent neurotoxicity in insects.
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Caption: Mechanism of Acetylcholinesterase Inhibition by Butamifos.
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Microtubule Formation Inhibition: Herbicidal
Structure-Activity Relationship
Butamifos's herbicidal activity is attributed to its ability to inhibit microtubule formation in

plants. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell

division, cell wall formation, and intracellular transport. Disruption of microtubule dynamics

ultimately leads to the death of the plant. While Butamifos is classified as a

phosphoramidothioate, its mode of action on microtubules is similar to that of dinitroaniline

herbicides.

Unfortunately, specific quantitative structure-activity relationship studies for a series of

Butamifos analogs targeting microtubule assembly are not publicly available. Therefore, the

SAR for this mode of action is discussed based on general principles observed for other

microtubule-inhibiting herbicides, particularly dinitroanilines, with the understanding that these

are extrapolations and not direct evidence for Butamifos.

Key structural features that are generally considered important for the activity of microtubule-

inhibiting herbicides include:

The Aromatic Ring: The nature and position of substituents on the phenyl ring are critical. In

Butamifos, the 5-methyl and 2-nitro groups are expected to play a significant role in binding

to the target protein, likely tubulin. Electron-withdrawing groups, such as the nitro group, are

often found in active compounds.

The Amino Group and its Substituents: The sec-butylamino group in Butamifos is another

important feature. The size, shape, and lipophilicity of the alkyl group on the nitrogen can

influence the compound's affinity for the binding site and its overall herbicidal activity.

The Phosphoramidothioate Moiety: This group acts as a scaffold, holding the aromatic ring

and the amino substituent in a specific spatial orientation required for effective binding to the

target.

Experimental Protocol: Tubulin Polymerization Assay
To assess the effect of compounds on microtubule formation, an in vitro tubulin polymerization

assay can be performed.
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Materials:

Purified tubulin protein (from a plant source, if possible, for higher relevance)

GTP (Guanosine triphosphate) solution

Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)

Test compounds (Butamifos analogs) dissolved in a suitable solvent (e.g., DMSO)

A spectrophotometer with temperature control, capable of measuring absorbance at 340 nm

Procedure:

Prepare serial dilutions of the test compounds in the polymerization buffer.

On ice, add the tubulin protein to the polymerization buffer.

Add the test compound dilutions to the tubulin solution and incubate on ice for a short period.

Warm the samples to 37°C to initiate polymerization.

Monitor the increase in absorbance at 340 nm over time. The increase in absorbance

corresponds to the formation of microtubules.

A known microtubule inhibitor (e.g., colchicine) and a known microtubule stabilizer (e.g.,

paclitaxel) should be used as controls.

Calculate the rate of polymerization for each compound concentration and determine the

IC50 value for inhibition of tubulin polymerization.

Logical Relationship: From Molecular Structure to
Herbicidal Effect
The following diagram illustrates the logical flow from the molecular structure of a microtubule-

inhibiting herbicide to its ultimate effect on the plant.
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Caption: Logical pathway from herbicide structure to plant death.

Chirality and Biological Activity
Butamifos is a chiral molecule, containing a stereocenter at the phosphorus atom and another

at the sec-butyl group. Commercially, it is available as a racemic mixture of its enantiomers. It

is well-documented for many chiral pesticides that enantiomers can exhibit different biological

activities and metabolic fates. One enantiomer may be significantly more active than the other,

or they may have different target specificities.
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While specific studies on the separated enantiomers of Butamifos are not readily available, it

is highly probable that one enantiomer is primarily responsible for the herbicidal activity, while

the other may contribute more to the AChE inhibitory activity, or one could be more susceptible

to environmental degradation. A comprehensive SAR analysis would necessitate the

separation of the enantiomers and the individual testing of their biological activities.

Synthesis of Butamifos Analogs
The synthesis of Butamifos and its analogs generally involves the reaction of a substituted

phenol with a phosphoramidic chloride. A general synthetic scheme is outlined below.

General Experimental Workflow for Synthesis
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Caption: General workflow for the synthesis of Butamifos analogs.

Conclusion
The structure-activity relationship of Butamifos is complex, arising from its dual mode of action

and its chiral nature. For its insecticidal activity via acetylcholinesterase inhibition, the nature of

the substituents around the phosphorus atom, particularly the presence of a sulfur atom and

the size of the alkoxy and N-alkyl groups, are critical determinants of potency. For its herbicidal

activity through microtubule inhibition, the substitution pattern on the aromatic ring and the

nature of the amino group are likely to be key factors, although more specific quantitative data

is needed for a definitive SAR analysis. Future research should focus on the synthesis and

biological evaluation of a focused library of Butamifos analogs, including the separated

enantiomers, to further elucidate the precise structural requirements for each mode of action.

This will enable the design of more potent and selective next-generation herbicides and

insecticides.
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To cite this document: BenchChem. [An In-depth Technical Guide on the Structure-Activity
Relationship of Butamifos]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668082#butamifos-structure-activity-relationship-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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